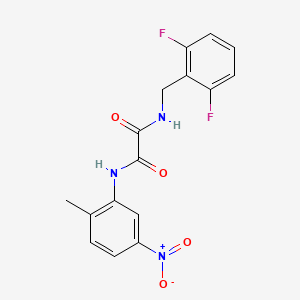
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the pyrimidine ring and the various substituents will influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. For instance, the presence of the pyrimidine ring allows for various substitution reactions . Additionally, the compound can undergo reactions involving the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall shape of the molecule, and the presence of the heterocyclic ring would all influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Anti-Inflammatory Properties
The presence of the quinazolinone ring system in this compound suggests potential anti-inflammatory effects. Some 4(3H)-quinazolinone derivatives have been synthesized and evaluated as potent and tolerable anti-inflammatory agents. Specifically, they exhibit significant COX-2 inhibition and anti-inflammatory activity . The para-sulfonamide or para-sulfonylmethane substituents at one of the phenyl rings are crucial for optimum COX-2 selectivity and inhibitory potency.
COX-2 Inhibition
A molecular docking study revealed that a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 could have potent COX-2 inhibitory activity . This finding highlights the compound’s potential as a selective COX-2 inhibitor.
Diarylheterocyclic Structures
The majority of COX-2 inhibitors fall into the category of diarylheterocycles. The central ring system can be a five-membered or six-membered heterocycle. In this context, the 4(3H)-quinazolinone ring system serves as a promising scaffold for designing novel COX-2 inhibitors .
Synthesis
The compound is synthesized by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas. The structure is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .
Orientations Futures
The synthesis and study of such complex organic molecules have many potential applications in fields such as medicinal chemistry and drug discovery. Future research could focus on optimizing the synthesis of this compound, studying its physical and chemical properties in more detail, and investigating its potential biological activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide' involves the reaction of 4-methoxybenzoyl chloride with 4-aminobenzenesulfonamide to form 4-(4-methoxyphenyl)-sulfamoylbenzoic acid. This intermediate is then reacted with ethyl acetoacetate to form ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate. The final step involves the reaction of this intermediate with urea to form the target compound.", "Starting Materials": [ "4-methoxybenzoyl chloride", "4-aminobenzenesulfonamide", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 4-methoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine to form 4-(4-methoxyphenyl)-sulfamoylbenzoic acid.", "Step 2: 4-(4-methoxyphenyl)-sulfamoylbenzoic acid is then reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate.", "Step 3: The final step involves the reaction of ethyl 4-(4-methoxyphenyl)-sulfamoyl-3-oxobutanoate with urea in the presence of a base such as sodium methoxide to form the target compound, 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide." ] } | |
Numéro CAS |
863611-82-9 |
Nom du produit |
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
Formule moléculaire |
C18H16N4O6S |
Poids moléculaire |
416.41 |
Nom IUPAC |
3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |
Clé InChI |
GRGRCYANPTWYKN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2381804.png)
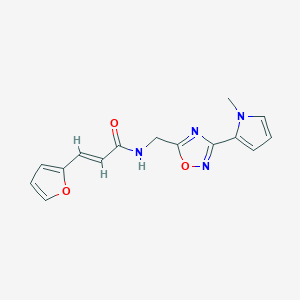
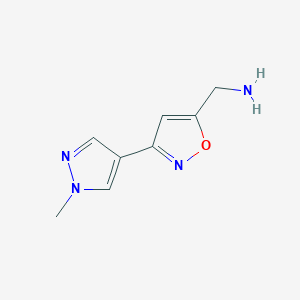
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)
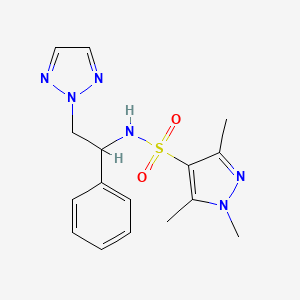
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)
![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)

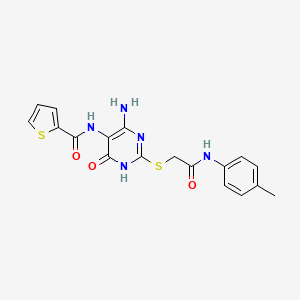

![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)
